molecular formula C3H11N2O2P B8419915 Azanium;2-(phosphanylmethylamino)acetate

Azanium;2-(phosphanylmethylamino)acetate

Cat. No.: B8419915
M. Wt: 138.11 g/mol
InChI Key: OPLWEYYLNLTNQB-UHFFFAOYSA-N
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Description

Azanium;2-(phosphanylmethylamino)acetate is an ammonium salt comprising a carboxylate anion functionalized with a phosphanylmethylamino group. While direct literature on this compound is sparse, its crystallographic characterization likely employs software such as SHELX, a widely used tool for small-molecule and macromolecular refinement .

The molecular formula is inferred as C₃H₁₁N₂O₂P (molecular weight: 138.10 g/mol), with the anion featuring a carboxylate group, a secondary amine linked to a phosphanylmethyl (-CH₂PH₂) substituent, and a counterion (NH₄⁺). This structure combines the solubility of ammonium salts with the electron-donating properties of phosphine, distinguishing it from simpler amino acid derivatives.

Properties

Molecular Formula

C3H11N2O2P

Molecular Weight

138.11 g/mol

IUPAC Name

azanium;2-(phosphanylmethylamino)acetate

InChI

InChI=1S/C3H8NO2P.H3N/c5-3(6)1-4-2-7;/h4H,1-2,7H2,(H,5,6);1H3

InChI Key

OPLWEYYLNLTNQB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)[O-])NCP.[NH4+]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Molecular Properties

The table below compares Azanium;2-(phosphanylmethylamino)acetate with analogous compounds based on functional groups and molecular properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound C₃H₁₁N₂O₂P 138.10 Ammonium, phosphine, carboxylate Coordination chemistry, catalysis
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 Ester, tertiary amine, phenyl Pharmaceutical intermediates
(E)-{2-[(E)-(4-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-yl}(methylsulfanyl)methylidene)azanium hydrogen sulfate C₁₄H₁₆N₃O₅S₂ 386.42 Hydrazine, sulfanyl, naphthol Crystal engineering, ligand design

Key Observations:

  • Phosphorus vs. Sulfur/Sulfur-Free Groups: The target compound’s phosphanylmethyl group differentiates it from sulfur-containing analogs (e.g., ’s hydrazine-sulfanyl derivative). Phosphine’s stronger σ-donor capability may enhance metal coordination efficiency compared to thioether or ester groups .
  • Solubility: The ammonium cation in this compound likely improves aqueous solubility relative to neutral esters like Ethyl 2-(diethylamino)-2-phenylacetate, which is hydrophobic due to its phenyl and long alkyl chain .
  • Molecular Weight: The target compound’s lower molecular weight (138.10 g/mol) suggests advantages in diffusion-dependent applications (e.g., catalytic substrates) compared to bulkier analogs.

Structural and Application Context

  • Coordination Chemistry: Unlike the hydrazine-based ligand in , which forms stable complexes with transition metals like ruthenium, this compound’s phosphine-amine-carboxylate triad could enable chelation of softer metals (e.g., Pd, Pt) for catalytic cycles .
  • Biological Relevance: While pesticides such as buprofezin () rely on thiadiazinone or quinoxaline cores for activity, the target compound’s phosphine group is uncommon in agrochemicals, hinting at niche applications in metal-based therapeutics or enzyme inhibition.

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